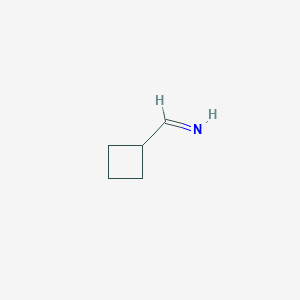

1-Cyclobutylmethanimine

Description

Structure

3D Structure

Properties

CAS No. |

62018-81-9 |

|---|---|

Molecular Formula |

C5H9N |

Molecular Weight |

83.13 g/mol |

IUPAC Name |

cyclobutylmethanimine |

InChI |

InChI=1S/C5H9N/c6-4-5-2-1-3-5/h4-6H,1-3H2 |

InChI Key |

GHYSPLRCOPSEGF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C=N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Cyclobutylmethanimine

Retrosynthetic Analysis for 1-Cyclobutylmethanimine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, this process logically targets the most characteristic functional group, the imine double bond.

The most common and direct route to imine synthesis is the condensation of a carbonyl compound with a primary amine. masterorganicchemistry.comyoutube.com By applying this logic to this compound, the molecule can be disconnected into two fundamental building blocks.

The key precursors identified through this analysis are:

Cyclobutanecarboxaldehyde (B128957) : An aldehyde that provides the cyclobutyl group and the carbon atom of the C=N bond.

Methylamine (B109427) : A primary amine that supplies the nitrogen atom and the methyl group of the C=N bond.

These precursors are readily available and serve as the logical starting points for the forward synthesis of the target molecule.

The primary strategic disconnection in the retrosynthesis of this compound is the cleavage of the carbon-nitrogen double bond (C=N). This disconnection is a standard approach for imines as it leads directly back to the two stable and common functional groups from which they are typically formed: a carbonyl group and an amino group.

This process can be visualized as a two-step reversal:

Hydrolysis (Reversal of Condensation) : The first reverse step is the conceptual addition of a water molecule across the C=N bond. This leads to an unstable intermediate known as a carbinolamine or hemiaminal. chemistrysteps.com

C-N Bond Cleavage : The carbinolamine intermediate is then disconnected at the carbon-nitrogen single bond, breaking it down into the stable precursor molecules: cyclobutanecarboxaldehyde and methylamine.

This disconnection strategy is highly efficient as it simplifies the complex target molecule into simple, commercially viable starting materials in a single, logical step.

Forward Synthesis Approaches

The forward synthesis builds upon the insights from the retrosynthetic analysis, primarily employing a condensation reaction between the identified precursors.

The core of the synthesis is the nucleophilic addition of the amine to the carbonyl compound. The strategy involves the following mechanistic steps:

Nucleophilic Attack : The reaction initiates with the lone pair of electrons on the nitrogen atom of methylamine acting as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanecarboxaldehyde. youtube.com

Formation of a Carbinolamine Intermediate : This attack forms a tetrahedral intermediate called a carbinolamine, which contains both an alcohol and an amine functional group on the same carbon. chemistrysteps.com

Proton Transfer : A series of proton transfer steps occur, which can be facilitated by a mild acid or base catalyst, to neutralize the charges on the intermediate.

Elimination of Water : The oxygen of the hydroxyl group in the carbinolamine is protonated (often under mildly acidic conditions), turning it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen atom then helps to expel the water molecule, forming a carbon-nitrogen double bond and yielding an iminium ion. chemistrysteps.com

Deprotonation : The final step is the deprotonation of the nitrogen atom to give the neutral this compound product. youtube.com

While the condensation can sometimes proceed without a catalyst, particularly with reactive starting materials, various catalyst systems can be employed to improve reaction rates and yields. youtube.comresearcher.life The choice of catalyst depends on the specific substrates and desired reaction conditions (e.g., solvent, temperature).

| Catalyst Type | Example(s) | General Conditions & Notes |

| Acid Catalysts | Formic Acid, p-Toluenesulfonic acid | Operates under mildly acidic pH. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. researchgate.net Excess acid must be avoided as it would protonate the amine, rendering it non-nucleophilic. |

| Heterogeneous Catalysts | Amberlyst® 15, Montmorillonite K-10 clay, Zeolites | Often used for environmentally friendly ("green") synthesis. peerj.com They allow for simple product isolation through filtration and can often be recycled. Reactions can sometimes be run under solvent-free conditions. |

| Dehydrating Agents | Molecular Sieves, MgSO₄, TiCl₄ | These are not catalysts but are used to remove the water byproduct from the reaction mixture. This shifts the equilibrium towards the imine product, increasing the final yield. |

| Organocatalysts | Pyrrolidine | Can enable biomimetic synthesis of aldimines under simple conditions, often without the need for acids or metals. organic-chemistry.org |

| Metal Catalysts | TiO₂, CeCl₃·7H₂O, Zirconocene hydride | Various transition metal catalysts can be used to promote imine formation, sometimes through different mechanistic pathways like oxidative dehydrogenation of amines. organic-chemistry.orgbohrium.com |

Alternative Synthetic Pathways for Cyclobutylmethanimine

Optimization of Reaction Conditions for this compound Synthesis

The successful synthesis of this compound relies heavily on the careful optimization of several key reaction parameters. These include the choice of solvent, reaction temperature and pressure, and the stoichiometry of the reactants.

The choice of solvent can significantly influence the rate and equilibrium position of imine formation. The condensation reaction produces water as a byproduct, and the removal of this water is crucial to drive the equilibrium towards the formation of the imine. researchgate.net

Solvents that allow for the azeotropic removal of water, such as toluene (B28343) or benzene, are often effective. Alternatively, the use of drying agents like anhydrous magnesium sulfate (B86663) or molecular sieves can be employed in various organic solvents. The polarity of the solvent can also play a role; polar solvents may stabilize the charged intermediates in the reaction mechanism, but can also hinder the reaction if they strongly solvate the reactants. In some cases, solvent-free conditions have been shown to be efficient for the preparation of imines. scirp.org

Table 1: Illustrative Solvent Effects on Imine Formation Yield

| Solvent | Dielectric Constant (ε) | Relative Yield (%) | Notes |

| Toluene | 2.4 | High | Allows for azeotropic removal of water. |

| Dichloromethane | 9.1 | Moderate to High | Good for dissolving reactants, requires a drying agent. |

| Ethanol (B145695) | 24.6 | Moderate | Can act as both solvent and a weak acid catalyst. |

| Water | 80.1 | Low | The presence of excess water can drive the equilibrium back to the reactants. nih.gov |

This table is illustrative and based on general principles of imine synthesis; specific data for this compound may vary.

Temperature is a critical parameter in the synthesis of this compound. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products or decomposition of the desired imine. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the product.

Pressure is typically not a major consideration for standard imine condensation reactions conducted at atmospheric pressure. However, in a sealed reaction vessel, an increase in temperature will lead to an increase in pressure, which could potentially influence the reaction equilibrium. For reactions involving gaseous reactants like methanamine, controlling the pressure can be a way to control the concentration of the amine in the reaction mixture.

Table 2: Hypothetical Temperature Effects on Reaction Time and Yield for this compound Synthesis

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 25 (Room Temperature) | 24 | 60 |

| 50 | 8 | 85 |

| 80 | 2 | 90 |

| 110 (Reflux in Toluene) | 1 | 95 |

This table presents a hypothetical scenario to illustrate general trends in imine synthesis.

The stoichiometry of the reactants, cyclobutanecarboxaldehyde and methanamine, is a key factor in maximizing the yield of this compound. Theoretically, a 1:1 molar ratio of the aldehyde and amine is required. However, in practice, it is often advantageous to use a slight excess of one of the reactants to drive the reaction to completion.

If methanamine is used in its gaseous form or as a solution, using an excess can help to compensate for any loss due to its volatility. Conversely, if the aldehyde is more valuable or prone to side reactions, a slight excess of the amine might be preferred. The use of a catalyst, even in small amounts, is crucial for achieving a reasonable reaction rate. researchgate.net The optimal stoichiometry and catalyst loading should be determined experimentally for any specific synthetic procedure.

Advanced Purification Techniques in Imine Synthesis

The isolation of pure this compound from a reaction mixture necessitates the use of advanced purification techniques. The choice of method is dictated by the physicochemical properties of the imine and the impurities present. Common impurities in the synthesis of this compound include unreacted starting materials such as cyclobutanecarboxaldehyde and methanamine, as well as by-products from side reactions. Due to the inherent reactivity of the imine functional group, particularly its susceptibility to hydrolysis, purification methods must be carefully selected and optimized to prevent product degradation. echemi.comresearchgate.net

Chromatographic Separation Protocols

Chromatography is a powerful technique for the purification of imines, offering high resolution and the ability to separate compounds with similar properties. chemicalforums.com However, the acidic nature of common stationary phases like silica (B1680970) gel can promote the hydrolysis of the imine bond. echemi.comresearchgate.netresearchgate.net Therefore, specific protocols are employed to mitigate this decomposition.

One common strategy is the deactivation of the stationary phase by the addition of a basic modifier to the mobile phase. researchgate.netresearchgate.net Triethylamine (TEA) is frequently used for this purpose. echemi.comresearchgate.net The addition of a small percentage of TEA to the eluent neutralizes the acidic sites on the silica gel, thereby preserving the integrity of the imine during separation. researchgate.net Another approach involves using a less acidic stationary phase, such as neutral alumina. chemicalforums.comresearchgate.net

Supercritical fluid chromatography (SFC) has also emerged as a valuable technique for the separation of chiral imines and can be applied to the purification of this compound. acs.orgresearchgate.net SFC utilizes supercritical carbon dioxide as the main component of the mobile phase, which is a non-polar and inert solvent. acs.org This method can be both rapid and efficient, offering a greener alternative to traditional liquid chromatography. acs.org

Below is an illustrative table of potential chromatographic conditions for the purification of this compound, based on general principles for imine purification.

Table 1: Illustrative Chromatographic Conditions for this compound Purification

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Silica Gel | Neutral Alumina | Chiral Stationary Phase (for SFC) |

| Mobile Phase | Hexane (B92381)/Ethyl Acetate (B1210297) with 1% Triethylamine | Dichloromethane/Methanol | Supercritical CO2/Methanol |

| Detection | UV (254 nm) | UV (254 nm) | UV/CD |

| Rationale | Neutralization of acidic silica to prevent hydrolysis. researchgate.net | Use of a less acidic stationary phase to avoid imine degradation. chemicalforums.com | Rapid and efficient separation, particularly for chiral analysis. acs.orgresearchgate.net |

Crystallization and Distillation Methodologies

Crystallization is a highly effective method for purifying solid imines. researchgate.net The selection of an appropriate solvent system is crucial for successful crystallization. The ideal solvent should dissolve the imine at an elevated temperature but have low solubility for the imine at room temperature or below, while impurities should remain in solution. chemicalforums.com For aromatic imines, ethanol has been shown to be a good recrystallization solvent. chemicalforums.com A mixture of ethyl acetate and hexane is also a common starting point for determining a suitable solvent system. chemicalforums.com

For liquid imines like this compound, distillation can be an effective purification technique, provided there is a significant difference in the boiling points of the imine and the impurities. echemi.comresearchgate.net Vacuum distillation is often preferred to lower the required temperature and minimize thermal decomposition of the imine. masterorganicchemistry.com In some cases, azeotropic distillation can be employed to remove water from the reaction mixture, which can also serve as a purification step by driving the equilibrium towards imine formation and removing a key component for hydrolysis. walisongo.ac.id A Dean-Stark apparatus is commonly used for this purpose with a solvent that forms an azeotrope with water, such as toluene. researchgate.netwalisongo.ac.id

A patented method for the distillative separation of an imine from a mixture containing an amine involves the addition of an inert compound with a boiling point higher than the amine. google.com This technique facilitates the separation by altering the relative volatilities of the components. google.com

The following table summarizes key considerations for the crystallization and distillation of this compound.

Table 2: Crystallization and Distillation Parameters for Imine Purification

| Technique | Key Parameter | Typical Value/Condition | Purpose |

|---|---|---|---|

| Crystallization | Solvent System | Ethanol, or Ethyl Acetate/Hexane mixture | To selectively precipitate the pure imine, leaving impurities in the mother liquor. chemicalforums.comresearchgate.net |

| Temperature | Dissolution at reflux, crystallization at 0 °C to room temperature | To maximize the yield of pure crystals. chemicalforums.com | |

| Distillation | Pressure | Vacuum (reduced pressure) | To lower the boiling point and prevent thermal degradation of the imine. masterorganicchemistry.com |

| Boiling Point Difference | Sufficiently large between imine and impurities | To achieve effective separation of the components. echemi.comresearchgate.net |

| Azeotropic Distillation | Azeotroping Agent | Toluene | To remove water from the reaction mixture and drive the equilibrium towards imine formation. walisongo.ac.id |

Reactivity and Mechanistic Investigations of 1 Cyclobutylmethanimine

Nucleophilic Addition Reactions to the Imine Carbon Center

The carbon-nitrogen double bond in 1-cyclobutylmethanimine is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The cyclobutyl group, being a bulky alkyl substituent, is expected to exert a significant steric influence on the approach of nucleophiles to the imine carbon.

Hydride Reduction Pathways

The reduction of imines to amines is a fundamental transformation in organic synthesis. For this compound, this would involve the addition of a hydride ion to the imine carbon, followed by protonation of the resulting nitrogen anion to yield cyclobutylmethanamine.

Common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are expected to effectively reduce this compound. The general mechanism involves the nucleophilic attack of the hydride on the electrophilic imine carbon.

Expected Reaction Scheme:

The steric hindrance presented by the cyclobutyl group might influence the rate of reduction. Compared to a less hindered imine, the approach of the hydride reagent could be slower. Mechanistic studies on the reduction of other imines have shown that the reaction proceeds via a direct hydride transfer to the imine carbon. For example, studies on the reduction of various imines with ruthenium hydride complexes have provided evidence for both inner-sphere (coordination of the imine to the metal before hydride transfer) and outer-sphere (direct transfer without prior coordination) mechanisms, depending on the specific catalyst and substrate.

Organometallic Additions (e.g., Grignard Reagents, Organolithium Compounds)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that are expected to add to the imine carbon of this compound. This reaction would result in the formation of a new carbon-carbon bond, leading to a more substituted amine after acidic workup.

Expected Reaction with a Grignard Reagent:

The bulky cyclobutyl group would likely play a significant role in the stereochemical outcome of the reaction if a chiral center is formed. The approach of the organometallic reagent would be favored from the less sterically hindered face of the imine. Studies on the addition of organometallic reagents to other imines have shown that the stereoselectivity can be influenced by the nature of the N-substituent and the specific organometallic reagent used.

Cyanation Reactions

The addition of a cyanide nucleophile to an imine, known as a cyanation reaction, is a valuable method for the synthesis of α-aminonitriles. For this compound, this reaction would yield 2-amino-2-cyclobutylacetonitrile.

Reagents such as trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst are commonly used for the cyanation of imines. The reaction is initiated by the activation of the imine by the Lewis acid, followed by the nucleophilic attack of the cyanide ion.

Expected Cyanation Reaction:

The steric bulk of the cyclobutyl group could influence the reaction rate and efficiency. General studies on imine cyanation have highlighted the importance of the N-substituent and the reaction conditions in achieving high yields.

Stereoselective Nucleophilic Addition Studies

While no specific stereoselective nucleophilic addition studies on this compound have been found, the principles of asymmetric synthesis can be applied to predict potential outcomes. The use of chiral auxiliaries on the nitrogen atom or the employment of chiral catalysts could induce stereoselectivity in the addition of nucleophiles.

For instance, the addition of an organolithium reagent to a chiral imine derived from cyclobutanecarboxaldehyde (B128957) could proceed with high diastereoselectivity, controlled by the steric and electronic properties of the chiral auxiliary. The cyclobutyl group would act as a directing group, influencing the facial selectivity of the nucleophilic attack.

Cycloaddition Reactions Involving the Imine Moiety

The carbon-nitrogen double bond of this compound can participate in cycloaddition reactions, providing a route to various nitrogen-containing heterocyclic compounds.

[2+1] Cycloadditions (e.g., Aziridine Formation)

The reaction of an imine with a carbene or a carbene equivalent can lead to the formation of an aziridine, a three-membered nitrogen-containing heterocycle. This [2+1] cycloaddition is a powerful tool for the synthesis of these strained ring systems.

For this compound, reaction with a suitable carbene precursor, such as a diazo compound in the presence of a rhodium or copper catalyst, would be expected to yield a 2-cyclobutylaziridine.

Expected Aziridination Reaction:

The stereochemical outcome of the aziridination would depend on the nature of the carbene and the reaction conditions. The bulky cyclobutyl group would likely direct the incoming carbene to the less hindered face of the imine, potentially leading to a high degree of diastereoselectivity.

[2+2] Cycloadditions

N-alkyl imines, such as this compound, are known to participate in [2+2] cycloaddition reactions with various ketenes to form β-lactams (azetidin-2-ones). This reaction is a powerful tool for the synthesis of this important heterocyclic motif. The reaction is believed to proceed through a concerted [π2s + π2a] cycloaddition mechanism, although a stepwise mechanism involving a zwitterionic intermediate cannot always be ruled out, depending on the substrates and reaction conditions.

The cyclobutyl group on the imine nitrogen is expected to exert a moderate steric influence on the reaction, potentially affecting the rate and diastereoselectivity of the cycloaddition. The reaction of this compound with an unsymmetrical ketene, such as phenyl(methyl)ketene, would be expected to yield a mixture of diastereomeric β-lactams.

Table 1: Hypothetical [2+2] Cycloaddition Reactions of this compound

| Ketenophile | Reagents and Conditions | Expected Product(s) |

| Dichloroketene | Cl₂C=C=O, Et₂O, 0 °C to rt | 1-Cyclobutyl-3,3-dichloroazetidin-2-one |

| Diphenylketene | Ph₂C=C=O, Toluene (B28343), reflux | 1-Cyclobutyl-3,3-diphenylazetidin-2-one |

| Methyl(phenyl)ketene | Me(Ph)C=C=O, CH₂Cl₂, rt | Diastereomeric mixture of 1-cyclobutyl-3-methyl-3-phenylazetidin-2-one |

Diels-Alder Type Reactions as a Dienophile

Imines can function as dienophiles in Diels-Alder reactions, a class of [4+2] cycloadditions, to afford tetrahydropyridine (B1245486) derivatives. In these reactions, the C=N double bond of the imine acts as the 2π component. Generally, the reactivity of imines as dienophiles is enhanced by the presence of electron-withdrawing groups on the nitrogen atom, which lowers the energy of the LUMO of the imine, facilitating the interaction with the HOMO of the diene.

As an N-alkyl imine, this compound is expected to be a relatively electron-rich dienophile. Therefore, its participation in normal-electron-demand Diels-Alder reactions would likely require reaction with highly electron-rich dienes. wikipedia.orgebsco.com The reaction is anticipated to proceed via a concerted mechanism, and the stereochemistry of the diene is expected to be retained in the cycloadduct.

Table 2: Hypothetical Diels-Alder Reactions of this compound

| Diene | Reagents and Conditions | Expected Product(s) |

| 2,3-Dimethyl-1,3-butadiene | Heat or Lewis Acid Catalyst | 1-Cyclobutyl-3,4-dimethyl-1,2,3,6-tetrahydropyridine |

| Danishefsky's Diene | Heat or Lewis Acid Catalyst | 1-Cyclobutyl-2-methoxy-2,3-dihydro-4H-pyridin-4-one (after hydrolysis) |

| 1-Methoxy-3-trimethylsiloxy-1,3-butadiene | Heat or Lewis Acid Catalyst | 1-Cyclobutyl-5-methoxy-1,2,3,6-tetrahydropyridin-4-one (after hydrolysis) |

Electrophilic Reactions of this compound

The nitrogen atom of this compound possesses a lone pair of electrons, rendering it basic. Protonation occurs at the nitrogen to form a cyclobutylmethaniminium ion. The basicity of imines is generally lower than that of the corresponding amines due to the sp² hybridization of the nitrogen atom, which imparts greater s-character and holds the lone pair more tightly.

The pKa of the conjugate acid of a typical N-alkyl aldimine is in the range of 6-7. The cyclobutyl group is an electron-donating alkyl group, which should slightly increase the electron density on the nitrogen, making this compound slightly more basic than imines with less bulky or electron-withdrawing N-substituents. However, the steric bulk of the cyclobutyl group might hinder the approach of a proton, potentially decreasing its kinetic basicity. Precise determination of the pKa value would require experimental measurement.

The nucleophilic nitrogen atom of this compound can be alkylated by various electrophiles, such as alkyl halides. This reaction leads to the formation of a quaternary iminium salt. The reaction proceeds via a standard SN2 mechanism.

The steric hindrance presented by the cyclobutyl group may slow down the rate of alkylation, particularly with bulky alkylating agents. For sterically demanding secondary amines, alternative alkylation strategies are sometimes employed, and similar considerations may apply to the alkylation of sterically hindered imines like this compound. youtube.com

Table 3: Representative Alkylation Reactions of this compound

| Alkylating Agent | Reagents and Conditions | Expected Product |

| Methyl iodide | CH₃I, Et₂O, rt | 1-Cyclobutyl-1-methylmethaniminium iodide |

| Benzyl bromide | PhCH₂Br, CH₃CN, rt | 1-Benzyl-1-cyclobutylmethaniminium bromide |

| Ethyl triflate | EtOTf, CH₂Cl₂, 0 °C | 1-Cyclobutyl-1-ethylmethaniminium triflate |

Rearrangement Reactions Involving the Cyclobutyl Group or Imine Framework

Cyclobutane (B1203170) rings are known to be strained and can undergo ring expansion to form more stable five-membered rings, particularly when a carbocation is generated adjacent to the ring. chemistrysteps.commasterorganicchemistry.comstackexchange.com In the case of this compound, protonation of the imine nitrogen under acidic conditions would generate an iminium ion. While the positive charge is formally on the nitrogen, there is resonance contribution from a carbocationic structure on the carbon atom of the C=N bond.

Under strongly acidic conditions, it is plausible that a rearrangement could be initiated. The formation of a carbocationic intermediate adjacent to the cyclobutyl ring could trigger a ring-expansion to a cyclopentyl derivative. This type of rearrangement is driven by the relief of ring strain in the four-membered ring. chemistrysteps.commasterorganicchemistry.comstackexchange.com The mechanism would likely involve the migration of one of the C-C bonds of the cyclobutane ring to the adjacent electron-deficient carbon. The resulting product would be a cyclopentanone (B42830) after hydrolysis of the rearranged imine.

Isomerization Studies

The isomerization of N-alkyl imines, such as this compound, can occur through tautomerization to form enamines or through E/Z (syn/anti) isomerization around the carbon-nitrogen double bond.

Tautomerization: Imines that have at least one α-hydrogen atom can exist in equilibrium with their enamine tautomers. For this compound, this would involve the migration of a proton from the carbon of the cyclobutyl group adjacent to the imine carbon to the nitrogen atom.

E/Z Isomerization: Like alkenes, the C=N double bond of an imine can exist as geometric isomers. The interconversion between the E and Z isomers can be facilitated by heat or photochemical irradiation. The energy barrier for this isomerization in N-alkyl imines is generally lower than that for the corresponding C=C bond in alkenes.

Due to the lack of specific studies on this compound, no experimental data on equilibrium constants, isomerization rates, or the preferred isomeric form under various conditions can be provided.

Catalytic Transformations Utilizing this compound

The imine functionality is a versatile handle for various catalytic transformations, most notably hydrogenation to form amines. Asymmetric catalysis can be employed to achieve enantiomerically enriched amine products.

Hydrogenation Mechanisms

The catalytic hydrogenation of imines to amines is a widely used and important transformation. This reduction is typically carried out using transition metal catalysts, such as those based on palladium, platinum, nickel, rhodium, or iridium, under a hydrogen atmosphere.

The generally accepted mechanism for heterogeneous catalytic hydrogenation involves the following steps:

Adsorption: Both the imine and hydrogen gas adsorb onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond of the dihydrogen molecule is cleaved on the metal surface to form metal-hydride species.

Hydrogen Transfer: The adsorbed imine undergoes stepwise addition of two hydrogen atoms from the metal surface to the C=N double bond. This typically proceeds through the formation of a half-hydrogenated intermediate.

Desorption: The resulting amine product desorbs from the catalyst surface, regenerating the active catalytic sites.

For homogeneous catalysis, the mechanism is dependent on the specific metal and ligand system employed. A common pathway involves the coordination of the imine to the metal center, followed by oxidative addition of hydrogen, and subsequent migratory insertion of the hydride to the imine carbon, and finally reductive elimination of the amine product.

No specific data regarding the optimal catalysts, reaction conditions, or yields for the hydrogenation of this compound are available in the scientific literature.

Chiral Catalysis for Asymmetric Transformations

The asymmetric hydrogenation of prochiral imines is a powerful method for the synthesis of chiral amines. This is achieved by using a chiral catalyst, which can be a transition metal complex with a chiral ligand or a chiral organocatalyst.

The chiral catalyst creates a chiral environment around the imine substrate, leading to a diastereomeric transition state for the addition of hydrogen. The energy difference between these diastereomeric transition states results in the preferential formation of one enantiomer of the amine product over the other.

Numerous chiral phosphine, diamine, and other ligands have been developed for transition metal-catalyzed asymmetric imine hydrogenation, often achieving high enantioselectivities for a range of substrates. However, the specific application of any of these systems to this compound has not been reported. Consequently, there is no data on enantiomeric excess, optimal chiral catalysts, or mechanistic details for the asymmetric transformation of this particular compound.

Elimination Reaction Pathways (E1/E2 Type Mechanisms if applicable to transformations)

Elimination reactions involving imines are less common than their formation or reduction. For an elimination reaction to occur from a derivative of this compound, a suitable leaving group would need to be present on the cyclobutyl ring, typically in the β-position relative to the imine nitrogen. The imine nitrogen itself is not a leaving group in standard E1 or E2 reactions. However, transformations of the corresponding quaternary ammonium (B1175870) ion derived from the amine product of hydrogenation could undergo elimination.

Unimolecular Elimination Pathways (E1)

An E1 elimination pathway from a derivative of the corresponding amine (cyclobutylmethanamine) would involve a two-step process:

Formation of a Carbocation: The leaving group on the cyclobutyl ring departs, forming a secondary carbocation. This is the rate-determining step.

Deprotonation: A weak base removes a proton from an adjacent carbon, leading to the formation of a double bond.

The E1 mechanism is favored by good leaving groups, stable carbocation intermediates, and polar protic solvents. Given that a secondary carbocation on a cyclobutane ring would be relatively unstable, an E1 pathway is generally considered less likely for such systems.

Bimolecular Elimination Pathways (E2)

An E2 elimination pathway is a one-step, concerted process where a strong base removes a proton from a carbon atom while the leaving group on the adjacent carbon departs simultaneously. This reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group.

The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. It is favored by strong, sterically hindered bases and is common for primary and secondary substrates. For a derivative of cyclobutylmethanamine, an E2 reaction would be a more plausible elimination pathway than E1, provided a suitable leaving group and a strong base are present.

There are no specific studies on elimination reactions of derivatives of this compound or its corresponding amine, and therefore, no experimental data or specific mechanistic investigations can be presented.

E1cB Mechanisms

The Elimination, Unimolecular, Conjugate Base (E1cB) mechanism describes a two-step elimination reaction that typically occurs under basic conditions. wikipedia.orgchemistnotes.com This pathway is favored for substrates that possess a particularly acidic proton on the β-carbon and a poor leaving group on the α-carbon. wikipedia.orgchemistnotes.com The reaction is initiated by a strong base, which abstracts the acidic β-proton to form a stabilized carbanion intermediate—the conjugate base of the starting material. wikipedia.org In the second, typically rate-determining step, this carbanion expels the leaving group to form a double bond. chemistnotes.com

For a derivative of this compound to undergo an E1cB reaction, several structural and environmental conditions must be met. The imine functionality itself is not a suitable leaving group for standard elimination reactions. However, if the corresponding amine, cyclobutylmethanamine, is converted into a quaternary ammonium salt (e.g., via exhaustive methylation to form (cyclobutylmethyl)trimethylammonium iodide), the resulting trimethylamine (B31210) group becomes a viable leaving group. This process is central to the Hofmann elimination, which can, under specific circumstances, proceed via an E1cB-like mechanism.

The key requirements for an E1cB reaction in a this compound-derived system would be:

A Poor Leaving Group: A derivative such as a quaternary ammonium salt is required, as the amine group is an extremely poor leaving group. libretexts.org

An Acidic β-Proton: A proton on the carbon of the cyclobutane ring adjacent to the CH₂-N group would need to be sufficiently acidic to be removed by a strong base. The acidity of this proton is not inherently high.

A Strong Base: A strong base, such as an alkoxide, is necessary to facilitate the initial deprotonation. fiveable.me

Carbanion Stability: The resulting carbanion on the cyclobutane ring must have some degree of stability. Electron-withdrawing groups would enhance this stability, though none are present in the basic this compound structure. wikipedia.org

Given the typical C-H acidity on a cyclobutane ring, a concerted E2 mechanism is generally more probable for such substrates. The E1cB pathway would only become significant if the β-proton's acidity were substantially increased or if the leaving group were exceptionally poor, making the alternative E1 and E2 pathways less favorable.

| Factor | Requirement for E1cB Mechanism | Relevance to this compound Derivatives |

| Substrate | Acidic β-hydrogen and a poor leaving group | Requires conversion to a quaternary ammonium salt. The β-hydrogen on the cyclobutane ring is not exceptionally acidic. |

| Base | Strong base required (e.g., alkoxides, amides) | Standard condition that can be experimentally controlled. |

| Leaving Group | Must be a poor leaving group (e.g., -OH, -OR, -NR₃⁺) | Trimethylammonium group (from the quaternary salt) is a viable, though not excellent, leaving group. |

| Intermediate | Stabilized carbanion (conjugate base) | The cyclobutyl carbanion lacks significant stabilizing features like resonance or strong inductive effects. |

Nucleophilic Substitution Reactions (SN1/SN2 Type Mechanisms in related transformations)

Direct nucleophilic substitution on the nitrogen atom of this compound is not a standard SN1 or SN2 reaction. These mechanisms typically describe substitutions at a saturated carbon atom. For a compound related to this compound to undergo such reactions, it must be converted into a suitable substrate, such as cyclobutylmethyl halide or a similar compound with a good leaving group attached to the methylene (B1212753) (-CH₂-) carbon. The following discussion will focus on the theoretical reactivity of such a derivative.

Unimolecular Nucleophilic Substitution (SN1)

The Unimolecular Nucleophilic Substitution (SN1) reaction is a multi-step process where the rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org The reaction rate is dependent only on the concentration of the substrate. libretexts.org This carbocation is then rapidly attacked by a nucleophile. The favorability of the SN1 pathway is highly dependent on the stability of the carbocation intermediate.

In the case of a cyclobutylmethyl derivative (e.g., cyclobutylmethyl bromide), the initial departure of the leaving group would generate a primary cyclobutylmethyl carbocation. Primary carbocations are inherently unstable. However, the cyclobutylmethyl cation is particularly prone to skeletal rearrangement. echemi.com Driven by the relief of ring strain in the four-membered ring and the formation of a more stable carbocation, it readily undergoes a ring expansion to form a secondary cyclopentyl carbocation. echemi.comstackexchange.com

This rearrangement has significant mechanistic implications. A reaction proceeding via an SN1 pathway would likely yield products with a cyclopentyl structure rather than the original cyclobutylmethyl skeleton. The stability of carbocations generally follows the order: tertiary > secondary > primary. The rearrangement from a primary to a more stable secondary carbocation is a powerful driving force. echemi.com

| Feature | Description | Implication for Cyclobutylmethyl System |

| Mechanism | Two-step reaction via a carbocation intermediate. | The intermediate would be the cyclobutylmethyl cation. |

| Rate-Determining Step | Formation of the carbocation. | This step would be slow due to the instability of the primary carbocation. |

| Carbocation Stability | Favored by tertiary and secondary centers. | The initial primary carbocation is highly unstable. wyzant.com |

| Rearrangement | Prone to rearrangement to a more stable carbocation. | The cyclobutylmethyl cation is known to rearrange to the more stable cyclopentyl cation. echemi.comstackexchange.com |

| Products | Typically a mixture of substitution products, often racemized if the starting material is chiral. | Products would likely feature a cyclopentyl ring due to rearrangement. |

Bimolecular Nucleophilic Substitution (SN2)

The Bimolecular Nucleophilic Substitution (SN2) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. wikipedia.org The attack occurs from the backside relative to the leaving group, resulting in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemistrysteps.com

A key factor governing the rate of SN2 reactions is steric hindrance. libretexts.orgyoutube.com The nucleophile must have unhindered access to the backside of the carbon atom bearing the leaving group. libretexts.org For a cyclobutylmethyl derivative, the reaction would occur at the primary (-CH₂-) carbon. While primary substrates are generally good candidates for SN2 reactions, the presence of the adjacent cyclobutyl ring introduces steric bulk. libretexts.org

The puckered conformation of the cyclobutane ring can impede the approach of the nucleophile to the electrophilic center. baranlab.org Compared to a simple primary alkyl halide like ethyl bromide, the cyclobutylmethyl system presents greater steric hindrance. This increased steric bulk around the reaction center would slow down the rate of an SN2 reaction. libretexts.org Therefore, while SN2 reactions are possible, they are expected to be slower than for less sterically hindered primary substrates. libretexts.org

| Factor | Influence on SN2 Reaction Rate | Application to Cyclobutylmethyl System |

| Mechanism | One-step concerted reaction. | Nucleophilic attack and leaving group departure are simultaneous. |

| Substrate Structure | Less steric hindrance is favored (Methyl > 1° > 2° >> 3°). | The substrate is a primary halide, which is generally favorable. |

| Steric Hindrance | Increased steric bulk slows the reaction rate. | The adjacent cyclobutyl ring provides significant steric hindrance, slowing the reaction compared to simpler primary halides. libretexts.orglibretexts.org |

| Nucleophile | Requires a strong nucleophile. | The choice of a strong nucleophile would be crucial for the reaction to proceed at a reasonable rate. youtube.com |

| Stereochemistry | Results in inversion of configuration. | If the substrate were chiral, the product would show inverted stereochemistry. chemistrysteps.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. msu.edu For 1-Cyclobutylmethanimine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous signal assignment.

High-Resolution NMR (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

A detailed NMR analysis would provide a complete picture of the connectivity and chemical environment of each atom in this compound.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons of the cyclobutyl ring and the methanimine (B1209239) group. The protons on the carbon adjacent to the imine nitrogen (C1 of the cyclobutyl ring and the methylene (B1212753) group) would be deshielded due to the electron-withdrawing nature of the C=N bond, thus appearing at a lower field. libretexts.org The imine proton (-CH=N-) would be the most deshielded, likely appearing as a singlet or a finely coupled multiplet. researchgate.net

¹³C NMR: The carbon spectrum would complement the proton data. The imine carbon (C=N) is expected to have a characteristic chemical shift in the range of 160-170 ppm. bhu.ac.in The carbons of the cyclobutyl ring would appear at higher fields, with the carbon atom bonded to the imine nitrogen (C1) being the most downfield of the ring carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be crucial for differentiating between CH, CH₂, and CH₃ groups. This would aid in assigning the signals of the cyclobutyl ring carbons.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be instrumental in tracing the proton connectivity within the cyclobutyl ring and confirming the proximity of the methine proton at C1 to the adjacent methylene protons. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded carbon and proton atoms, providing a definitive link between the ¹H and ¹³C assignments. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for similar compounds.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH=N | 7.5 - 8.5 | t (triplet) |

| CH-N (C1-H) | 3.0 - 3.5 | m (multiplet) |

| CH₂ (ring) | 1.8 - 2.5 | m (multiplet) |

| CH₂ (ring) | 1.6 - 2.2 | m (multiplet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for similar compounds.)

| Carbon | Predicted Chemical Shift (ppm) |

| C=N | 160 - 170 |

| CH-N (C1) | 60 - 70 |

| CH₂ (ring) | 25 - 35 |

| CH₂ (ring) | 15 - 25 |

Multidimensional NMR Techniques

Beyond the standard 2D NMR experiments, more advanced techniques could be applied to study the dynamics and finer structural details of this compound. researchgate.net Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, which would be valuable for determining the preferred conformation of the cyclobutyl ring relative to the imine group. nih.gov

Solid-State NMR Applications

While solution-state NMR provides information about the molecule's average structure in a solvent, solid-state NMR can reveal details about the structure and packing in the crystalline state. nih.gov For this compound, solid-state ¹³C and ¹⁵N NMR could provide insights into the molecular conformation and intermolecular interactions present in the solid phase, which may differ from what is observed in solution. researchgate.netmdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is a powerful method for identifying functional groups and probing molecular structure. q-chem.com

Functional Group Identification Methodologies

The IR and Raman spectra of this compound would be dominated by characteristic vibrational modes.

C=N Stretch: The most diagnostic peak in the IR spectrum would be the C=N stretching vibration, which is expected to appear in the region of 1690-1640 cm⁻¹. This is a strong and sharp absorption that is characteristic of the imine functional group. rsc.org

C-H Stretches: The C-H stretching vibrations of the cyclobutyl ring and the methanimine group would appear in the region of 3000-2850 cm⁻¹.

C-N Stretch: The C-N single bond stretch would be expected in the 1250-1020 cm⁻¹ region.

Table 3: Expected IR Absorption Frequencies for this compound (Note: These are estimated values based on general principles and data for similar compounds.)

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C=N Stretch | 1690 - 1640 | Strong |

| C-H Stretch (sp²) | 3100 - 3000 | Medium |

| C-H Stretch (sp³) | 3000 - 2850 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

Conformational Analysis via Vibrational Spectroscopy

The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve angle strain. maricopa.edu Vibrational spectroscopy can be sensitive to these conformational isomers. By analyzing the fine structure of the vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), it may be possible to gain information about the conformational equilibrium of the cyclobutyl ring in this compound. nih.gov Low-frequency Raman spectroscopy could be particularly useful for studying the puckering modes of the cyclobutane ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. bioglobax.com For organic compounds, the absorption of UV or visible radiation corresponds to the excitation of outer-shell electrons from a ground state to a higher energy state. msu.edu The specific wavelengths of light absorbed provide insight into the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. cutm.ac.in In the case of this compound, the key chromophore is the imine functional group (C=N).

The electronic transitions relevant to UV-Vis spectroscopy involve σ (sigma), π (pi), and n (non-bonding) electrons. bspublications.net The C=N double bond in this compound contains both a σ-bond and a π-bond, and the nitrogen atom possesses a lone pair of non-bonding (n) electrons. Consequently, the primary electronic transitions expected for this molecule are n→π* and π→π*. shu.ac.uk

π→π Transitions: These occur when an electron from a π bonding orbital is excited to a π anti-bonding orbital. These transitions are typically high-energy, resulting in strong absorption bands at shorter wavelengths. cutm.ac.in

n→π Transitions: This type of transition involves the promotion of a non-bonding electron from the nitrogen atom to a π anti-bonding orbital. These transitions require less energy and therefore occur at longer wavelengths but with significantly lower intensity (molar absorptivity). cutm.ac.inshu.ac.uk

Given that this compound lacks extended conjugation, its absorption maxima are expected to fall within the ultraviolet region of the spectrum. msu.edu

Electronic Absorption Studies

Electronic absorption studies for this compound would involve dissolving the purified compound in a UV-transparent solvent, such as hexane (B92381) or ethanol (B145695), and recording its absorption spectrum using a dual-beam UV-Vis spectrophotometer. dergipark.org.tr The resulting spectrum plots absorbance versus wavelength, revealing the wavelengths of maximum absorbance (λmax).

For simple, non-conjugated aldimines, the π→π* transition typically appears in the range of 170-190 nm. The weaker n→π* transition is expected at a longer wavelength, often around 270-300 nm. cutm.ac.in An electronic absorption study would confirm the presence and position of these characteristic bands for the imine chromophore.

Table 1: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Relative Intensity | Orbital Origin |

|---|---|---|---|

| π → π* | ~180-190 | Strong | π bonding (C=N) |

Molar Absorptivity Determinations

Molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a specific wavelength. wikipedia.org It is an intrinsic property determined by the Beer-Lambert law:

A = εcl

Where:

A is the absorbance (unitless)

ε is the molar absorptivity (L mol⁻¹ cm⁻¹)

c is the molar concentration of the solution (mol L⁻¹)

l is the path length of the cuvette (typically 1 cm) edinst.com

To determine the molar absorptivity for this compound's electronic transitions, a series of solutions with known concentrations would be prepared. The absorbance of each solution would be measured at the λmax identified in the electronic absorption study. A plot of absorbance versus concentration (a calibration curve) should yield a straight line passing through the origin, the slope of which is equal to the molar absorptivity (assuming a 1 cm path length). uregina.calibretexts.org

Molar absorptivities for π→π* transitions are typically in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹, while n→π* transitions are much weaker, with ε values generally between 10 and 100 L mol⁻¹ cm⁻¹. shu.ac.uk

Table 2: Hypothetical Data for Molar Absorptivity Determination at the n→π Transition λmax*

| Concentration (mol L⁻¹) | Absorbance (A) |

|---|---|

| 0.001 | 0.045 |

| 0.002 | 0.090 |

| 0.004 | 0.180 |

| 0.006 | 0.270 |

Based on this data, the calculated molar absorptivity (ε) would be 45 L mol⁻¹ cm⁻¹.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. etamu.edu It is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. measurlabs.com This high precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. longdom.org For this compound, the molecular formula is C₅H₉N. The calculated monoisotopic exact mass is 83.0735 u. HRMS analysis would be able to confirm this exact mass, distinguishing it from other compounds that have the same nominal mass but a different elemental composition. chimia.ch

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.netimist.ma In this method, the gas chromatograph first separates the components of a mixture. libretexts.org The separated components then enter the mass spectrometer, which serves as a detector, providing a mass spectrum for each component. etamu.edu

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. In accordance with the nitrogen rule, the nominal molecular weight (83) is an odd number, indicating the presence of a single nitrogen atom. whitman.edu The spectrum would also display a series of fragment ion peaks resulting from the cleavage of the molecular ion. Potential fragmentation pathways for cyclic amines and alkanes include α-cleavage and ring cleavage, which would provide structural confirmation. whitman.edu

Table 3: Predicted Key Fragments for this compound in GC-MS

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 83 | [C₅H₉N]⁺ | Molecular Ion (M⁺) |

| 82 | [C₅H₈N]⁺ | Loss of H radical (M-1) |

| 55 | [C₃H₅N]⁺ | Loss of ethylene (B1197577) (C₂H₄) via ring cleavage |

| 54 | [C₃H₄N]⁺ | α-cleavage, loss of ethyl radical (C₂H₅) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. While this compound is likely volatile enough for GC, LC-MS provides an alternative and powerful characterization method. researchgate.net

In a typical LC-MS analysis, the compound would be separated on a reversed-phase column and ionized using a technique such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). xml-journal.net These "soft" ionization methods often result in a prominent protonated molecular ion, [M+H]⁺, at m/z 84. Tandem mass spectrometry (MS/MS) can then be performed, where the [M+H]⁺ ion is selected and fragmented to produce a characteristic pattern of product ions, further confirming the molecule's identity. researchgate.netawi.de

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for determining the structure of unknown compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (C₅H₉N, molecular weight ≈ 83.13 g/mol ), MS/MS analysis of its protonated form, [M+H]⁺ (m/z 84.14), would provide definitive structural information by revealing characteristic fragmentation pathways.

The fragmentation of imines is often directed by the protonated nitrogen atom and can involve cleavages of adjacent bonds. miamioh.edulibretexts.org In the case of protonated this compound, collision-induced dissociation (CID) would likely initiate cleavage at the bonds alpha to the imine carbon and within the strained cyclobutyl ring.

Predicted Fragmentation Pathways: A primary fragmentation route for aliphatic amines and imines involves the cleavage of the C-C bond adjacent to the nitrogen-bearing carbon (α-cleavage), as this leads to the formation of a stable, resonance-stabilized cation. libretexts.org For this compound, the most probable fragmentations would involve the decomposition of the cyclobutyl ring.

One expected pathway is the loss of ethene (C₂H₄, 28 Da) from the cyclobutyl ring, a common fragmentation for cyclobutane derivatives. This would lead to a prominent product ion. Another significant fragmentation could be the cleavage of the bond between the cyclobutyl ring and the methanimine group, leading to the formation of a cyclobutyl cation or a protonated methanimine fragment.

The study of related N-alkylated compounds shows that fragmentation pathways often involve the loss of neutral molecules like alkenes through multi-center eliminations. wvu.edu Therefore, a complex spectrum with multiple pathways is anticipated.

Hypothetical MS/MS Fragmentation Data for [C₅H₉N+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 84.14 | 56.09 | C₂H₄ (Ethene) | [C₃H₆N]⁺ |

| 84.14 | 57.10 | C₂H₃N (Acetonitrile) | [C₃H₇]⁺ (Cyclopropylmethyl cation) |

| 84.14 | 41.07 | C₃H₇N (Cyclobutylamine) | [C₂H₃]⁺ |

| 84.14 | 30.05 | C₄H₆ (Butadiene) | [CH₄N]⁺ (Protonated methylenimine) |

This table is predictive and based on common fragmentation patterns of aliphatic imines and cyclobutyl compounds. miamioh.eduwvu.eduwhitman.edu

X-ray Diffraction (XRD) Techniques for Solid-State Structure Elucidationjst.go.jp

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. jst.go.jp

The molecule would feature a planar imine group (C=N) due to the sp² hybridization of the carbon and nitrogen atoms. wikipedia.org The C=N double bond length is expected to be approximately 1.29–1.31 Å. wikipedia.org The cyclobutyl ring itself is not planar and adopts a puckered conformation to relieve ring strain, with typical C-C bond lengths around 1.54 to 1.58 Å. researchgate.net In the crystal, molecules would likely be linked by intermolecular interactions, such as weak hydrogen bonds involving the imine nitrogen. mdpi.com

Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/System | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. mdpi.commdpi.com |

| Space Group | P2₁/c or similar | Common for centrosymmetric packing. mdpi.com |

| C=N Bond Length | ~1.30 Å | Typical for non-conjugated aldimines. wikipedia.org |

| C-N-C Angle | ~120° | Reflects sp² hybridization. |

| Cyclobutane C-C Bond Lengths | ~1.55 Å | Standard for cyclobutyl rings. researchgate.net |

| Primary Intermolecular Interaction | N···H-C Hydrogen Bonds | Expected for imines lacking strong H-bond donors. mdpi.com |

This table is predictive, with values derived from structurally similar compounds reported in the Cambridge Structural Database and literature. mdpi.commdpi.comresearchgate.netwikipedia.org

Powder X-ray diffraction is a crucial technique for analyzing polycrystalline samples to confirm their crystalline nature, identify the crystalline phase, and assess sample purity. mdpi.comiucr.org While single crystals are required for absolute structure determination, many organic compounds are more readily obtained as microcrystalline powders, making PXRD an essential tool. jst.go.jpnih.gov

For this compound, a PXRD pattern would serve as a unique "fingerprint" for its specific crystalline form. mdpi.com The pattern would consist of a series of diffraction peaks at characteristic 2θ angles. The sharpness of these peaks would indicate the degree of crystallinity, with broader peaks suggesting smaller crystallite size or lower crystallinity. nih.gov If the compound can exist in multiple crystalline forms (polymorphs), PXRD is the primary method used to distinguish between them, as each polymorph will produce a distinct diffraction pattern. mdpi.com This is of paramount importance in fields like pharmaceuticals, where different polymorphs can have different physical properties. reading.ac.uk

Advanced Surface Characterization Techniques (Applicability to Thin Films or Adsorbed States)

Surface-sensitive techniques are vital for understanding how molecules like this compound interact with surfaces, which is relevant for applications in catalysis, sensors, and materials science.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements that exist within a material. d-nb.info For this compound adsorbed as a thin film on a substrate, XPS would provide clear signals for its constituent elements: carbon, and nitrogen.

The high-resolution N 1s spectrum is particularly informative. For an imine nitrogen, a characteristic binding energy is expected. Studies on imine-containing polymers and surfaces show the N 1s peak for an imine (C=N) group typically appears around 399.4 eV. d-nb.info This is distinct from amine (-NH₂) nitrogen, which appears at a slightly different binding energy. Recent computational studies on N-heterocycles further refine this, showing that imine nitrogens have distinct spectral characteristics compared to amine nitrogens. aps.org

The C 1s spectrum would be more complex, consisting of at least two overlapping peaks: a main peak for the C-C and C-H bonds of the cyclobutyl ring at ~285.0 eV, and a smaller, shifted peak for the C=N carbon at a slightly higher binding energy (~286.0 eV). d-nb.infoaip.org

Predicted XPS Binding Energies for this compound

| Core Level | Predicted Binding Energy (eV) | Chemical Environment |

| N 1s | ~399.4 eV | Imine (C=N -H) |

| C 1s | ~285.0 eV | Aliphatic (C -C, C -H) |

| C 1s | ~286.0 eV | Imine (C =N) |

These values are based on reference data for imine and polymer systems. d-nb.infoaip.orgresearchgate.net

Auger Electron Spectroscopy (AES) is another powerful surface analysis technique that identifies elemental composition by measuring the energy of Auger electrons emitted from an excited atom. nih.gov It is highly sensitive to the top few atomic layers of a surface and can provide high spatial resolution elemental mapping. acs.org

In an AES analysis of a this compound film, the spectrum would show characteristic kinetic energy peaks for carbon (KLL transition) and nitrogen (KLL transition). While XPS is generally preferred for detailed chemical state information, AES can be used to monitor changes in surface composition, for instance, during degradation studies or reactions on the surface. nih.govacs.org The high spatial resolution of AES allows for the analysis of elemental distribution across a surface, which would be useful if the imine were, for example, adsorbing preferentially at certain sites or forming islands. nih.gov The process involves ionization by a primary electron beam, followed by a radiationless relaxation and the emission of a characteristic Auger electron, providing a fingerprint of the elements present. rsc.orgarxiv.org

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental, isotopic, and molecular composition of a sample's surface. The technique involves bombarding the sample with a primary ion beam, which causes the sputtering of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer to identify the composition of the sample.

Application to this compound:

In the context of this compound, SIMS could be employed to:

Confirm Elemental Composition: By analyzing the mass-to-charge ratio of the sputtered ions, SIMS can verify the presence of carbon, nitrogen, and hydrogen atoms in the molecular structure of this compound.

Identify Molecular Fragments: The fragmentation pattern observed in the mass spectrum can provide structural information. For this compound, characteristic fragments would be expected, such as the cyclobutyl ring and the methanimine group. The detection of these specific fragments would help to confirm the compound's structure.

Analyze Surface Contamination: SIMS is extremely sensitive to trace elements, making it an ideal tool for detecting any impurities on the surface of a this compound sample.

Illustrative Data Table for SIMS Analysis:

The following table illustrates the type of data that could be generated from a hypothetical SIMS analysis of this compound.

| m/z (Mass-to-Charge Ratio) | Possible Ion Assignment | Significance |

| 12.00 | C⁺ | Presence of Carbon |

| 14.00 | N⁺ | Presence of Nitrogen |

| 55.05 | [C₄H₇]⁺ | Cyclobutyl fragment |

| 83.07 | [C₅H₉N]⁺ | Molecular ion of this compound |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM)

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful scanning probe microscopy techniques that provide ultra-high-resolution, three-dimensional images of surfaces at the atomic and molecular scale. rsc.org

Scanning Tunneling Microscopy (STM): STM operates by scanning a sharp conductive tip over a conductive or semiconductive surface. rsc.org It measures the quantum tunneling current between the tip and the sample to create an image of the surface topography and local density of electronic states (LDOS). rsc.orguni-konstanz.de STM is capable of imaging individual adsorbed molecules and can even be used to induce chemical reactions. uni-konstanz.detu-chemnitz.de

Atomic Force Microscopy (AFM): AFM uses a cantilever with a sharp tip to scan the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical image. researchgate.net A significant advantage of AFM is its ability to image almost any type of surface, including non-conductive materials. researchgate.net Non-contact AFM (nc-AFM) can achieve sub-molecular resolution, allowing for the direct visualization of chemical bonds within a molecule. rsc.org

Application to this compound:

The application of AFM and STM to this compound would likely involve depositing the molecule onto a suitable substrate, such as a metal surface, for analysis. rsc.orgau.dk

Visualization of Molecular Arrangement: Both techniques could be used to visualize how individual this compound molecules arrange themselves on a surface. This would reveal information about intermolecular interactions and self-assembly behavior.

Direct Observation of Molecular Structure: High-resolution nc-AFM could potentially provide a direct image of the molecular structure of this compound, showing the distinct cyclobutyl ring and the imine group. uni-konstanz.de This would offer an unambiguous confirmation of the molecule's chemical structure.

Probing Electronic Properties: STM could map the electronic orbitals of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing insights into its electronic properties and reactivity. uni-konstanz.de

Study of Surface Interactions: The way this compound adsorbs and orients on different surfaces could be studied in detail, which is crucial for understanding its behavior in various applications. The cyclobutyl group, for instance, has been noted to play a role in the interaction of some molecules within specific binding sites. purdue.edu

Illustrative Data Table for AFM/STM Analysis:

This table represents the type of information that could be obtained from AFM/STM studies of this compound on a substrate like Cu(111).

| Technique | Parameter Measured | Information Gained for this compound |

| STM | Tunneling Current, Local Density of States | Adsorption geometry, electronic structure (HOMO/LUMO), surface diffusion. |

| nc-AFM | Tip-Sample Interaction Forces | High-resolution molecular structure, bond visualization, surface arrangement. |

The study of imines and their derivatives is an active area of research, with investigations into their synthesis, reactivity, and electronic properties. nih.govresearchgate.netacs.org While specific experimental data for this compound using these advanced surface science techniques is not yet available, the principles and demonstrated capabilities of SIMS, AFM, and STM suggest they are invaluable tools for its future characterization.

Computational and Theoretical Investigations of 1 Cyclobutylmethanimine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. These calculations allow for the determination of the molecule's electronic structure and energy, from which a wide array of properties can be derived. For 1-Cyclobutylmethanimine, these methods can elucidate its preferred three-dimensional structure, the distribution of its electrons, and its expected spectral signatures.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it a suitable choice for studying molecules of the size of this compound. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-31G(d,p), to approximate the exchange and correlation energies of the electrons.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. The puckering of the cyclobutyl ring and the orientation of the methanimine (B1209239) group are key structural features that would be determined.

Conformational analysis would further explore other possible stable structures (conformers) and the energy barriers between them. This is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d,p)) |

| Bond Length | C-C (ring) | 1.55 Å |

| C-N | 1.47 Å | |

| C=N | 1.28 Å | |

| Bond Angle | C-C-C (ring) | 88.5° |

| C-C-N | 118.0° | |

| C-N=C | 123.0° | |

| Dihedral Angle | H-C-C-N | 175.0° |

Note: The data in this table is illustrative and represents typical values for similar chemical structures. Actual calculated values may vary.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the imine group, reflecting its nucleophilic character. The LUMO is likely to be centered on the C=N double bond. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -9.50 |

| LUMO | 1.20 |

| HOMO-LUMO Gap | 10.70 |

Note: The data in this table is illustrative and based on general principles of molecular orbital theory. Actual calculated values will depend on the specific computational method and basis set used.

DFT calculations can predict various spectroscopic properties, which can be compared with experimental spectra to confirm the structure of the compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, each signal can be assigned to a specific atom in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. This allows for the identification of characteristic functional groups, such as the C=N stretching vibration of the imine and the C-H stretching of the cyclobutyl ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption in the UV-Visible range. For this compound, this would likely involve transitions from the non-bonding orbital on the nitrogen to the π* orbital of the C=N bond.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=N) | ~165 ppm |

| ¹H NMR | Chemical Shift (CH=N) | ~8.0 ppm |

| IR | Vibrational Frequency (C=N stretch) | ~1650 cm⁻¹ |

| UV-Vis | Wavelength of Max. Absorption (λmax) | ~230 nm |

Note: This data is illustrative and represents typical spectroscopic values for the functional groups present in the molecule.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall into this category. While generally more computationally expensive than DFT, they can offer higher accuracy for certain properties. For a molecule like this compound, these methods could be used to obtain a more precise energy and electron correlation, serving as a benchmark for DFT results.

Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the calculations. They are much faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary, qualitative investigations. For this compound, a semi-empirical method could be used for an initial conformational search to identify potential low-energy structures before refining them with more accurate methods like DFT.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movements of atoms and molecules over time. nih.gov These simulations allow for the exploration of conformational landscapes and the influence of environmental factors, such as solvents, on molecular behavior. nih.govrsc.org

The conformational flexibility of this compound is primarily dictated by the puckering of the cyclobutane (B1203170) ring and the orientation of the methanimine substituent. The cyclobutane ring is not planar and exists in a dynamic equilibrium between puckered conformations to relieve ring strain. The substituent can occupy either an axial or an equatorial position relative to the ring's pseudo-plane. nih.gov

Theoretical investigations on monosubstituted cyclobutanes have shown that the energy difference between these conformers is influenced by the size and nature of the substituent. nih.gov The equatorial conformation is generally more stable as it minimizes steric hindrance. libretexts.org For cyclobutanol (B46151) and cyclobutylamine, the energy differences (ΔG(ax-eq)) have been determined, providing a basis for estimating the conformational equilibrium of this compound. nih.gov The constant interconversion between these chair-like conformations is a key feature of its dynamic behavior. utdallas.edu

Table 1: Calculated Conformer Energy Differences for Monosubstituted Cyclobutanes

This table presents theoretical energy differences between axial and equatorial conformers for compounds analogous to this compound, calculated at the B3LYP/EPR-III level. nih.gov These values indicate the energetic preference for the equatorial position.

| Substituent | ΔG (axial-equatorial) (kcal/mol) | Expected Equatorial Population (%) at 298 K |

|---|---|---|

| -OH (Cyclobutanol) | 1.1 | 86.3 |

| -NH₂ (Cyclobutylamine) | ~1.0 (estimated) | ~84.3 |

| -CH=NH (this compound) | Value not experimentally determined, but expected to favor equatorial conformation | High |

Studies on similar systems show that increasing solvent polarity generally stabilizes more polar species. academie-sciences.frmdpi.com In the context of this compound, a polar solvent would be expected to stabilize the slightly polar C=N bond and could influence the puckering equilibrium of the cyclobutane ring. Furthermore, in reactions such as hydrolysis or formation, explicit solvent molecules (e.g., water) can act as catalysts, dramatically lowering activation barriers by facilitating proton transfer. acs.orgacs.org The presence of a solvent can change a gas-phase one-step reaction into a two-step process in solution by stabilizing an intermediate. acs.org

Table 2: Representative Solvent Effects on Imine Reaction Barriers

This table illustrates how reaction activation energies for imine-related reactions are lowered in the presence of solvents, as determined by computational studies on analogous systems.

| Reaction System | Phase/Solvent | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Amine + Aldehyde → Hemiaminal | Gas Phase | 33.3 | rsc.org |

| Amine + Aldehyde → Hemiaminal | DMF (polar) | 32.4 | rsc.org |

| Ketene + Imine → β-lactam | Gas Phase | High Barrier (Single Step) | acs.org |

| Ketene + Imine → β-lactam | Aqueous (polar) | Barrier lowered by 4.5 kcal/mol (Two Steps) | acs.org |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is indispensable for mapping the intricate pathways of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism emerges. nih.gov